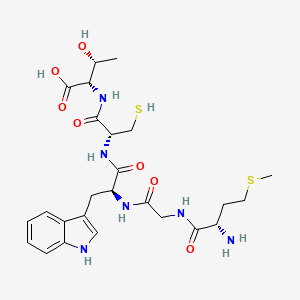
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is a complex peptide compound composed of the amino acids L-threonine, L-methionine, glycine, L-tryptophan, and L-cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, microbial fermentation can be used to produce individual amino acids like L-threonine and L-methionine, which are then chemically synthesized into the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The sulfur-containing methionine and cysteine residues can be oxidized to form sulfoxides and sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Methionine sulfoxide, cysteine sulfone.
Reduction: Free thiol groups from cysteine.
Substitution: Alkylated or acylated peptide derivatives.
Applications De Recherche Scientifique
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Used in the production of specialized enzymes and biocatalysts.
Mécanisme D'action
The mechanism of action of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Threonine, L-methionylglycylglycyl-L-methionyl-L-asparaginyl-L-tryptophyl-L-arginyl-L-prolyl-L-isoleucyl-L-leucyl-L-threonyl-L-isoleucyl-L-isoleucyl-
- L-threo-4-methylsulfonylphenylserine
Uniqueness
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is unique due to its specific sequence and the presence of sulfur-containing amino acids, which can form disulfide bonds, adding to its structural stability and functional diversity.
This detailed article provides a comprehensive overview of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
570414-45-8 |
|---|---|
Formule moléculaire |
C25H36N6O7S2 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C25H36N6O7S2/c1-13(32)21(25(37)38)31-24(36)19(12-39)30-23(35)18(9-14-10-27-17-6-4-3-5-15(14)17)29-20(33)11-28-22(34)16(26)7-8-40-2/h3-6,10,13,16,18-19,21,27,32,39H,7-9,11-12,26H2,1-2H3,(H,28,34)(H,29,33)(H,30,35)(H,31,36)(H,37,38)/t13-,16+,18+,19+,21+/m1/s1 |
Clé InChI |
WWBPTRUSXLGJCE-OGVCVMLHSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CCSC)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(CCSC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
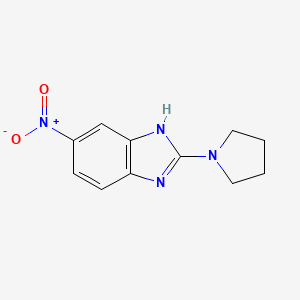
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
methyl}pyridine](/img/structure/B14219795.png)
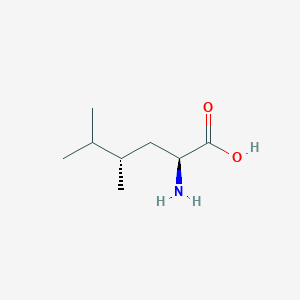
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)
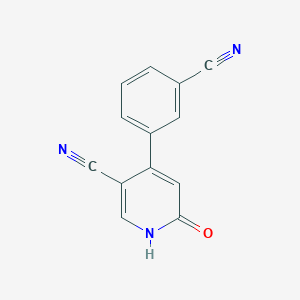
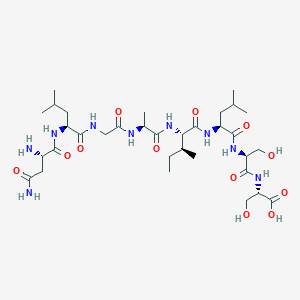
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)

